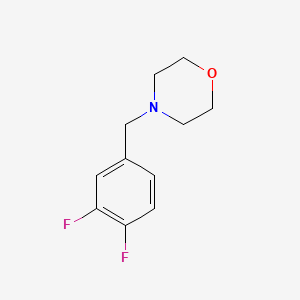
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPMT belongs to the class of thiourea derivatives, which have been widely studied for their diverse pharmacological activities.
科学的研究の応用
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-diabetic activities. N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been investigated for its antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
作用機序
The exact mechanism of action of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, it has been suggested that N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea may exert its pharmacological activities through the inhibition of various enzymes and receptors. For example, N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may improve cognitive function. N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been reported to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This binding may contribute to the anti-diabetic activity of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been reported to improve glucose tolerance and insulin sensitivity, indicating its potential as an anti-diabetic agent.
実験室実験の利点と制限
The synthesis of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is relatively simple and can be carried out using readily available reagents. N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have a high purity level, making it suitable for use in various scientific research applications. However, the exact mechanism of action of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood, and further studies are needed to elucidate its pharmacological properties. Additionally, the potential toxicity of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has not been extensively studied, and caution should be exercised when handling the compound.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea. First, further studies are needed to investigate the exact mechanism of action of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea and its potential therapeutic applications. Second, the potential toxicity of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea should be thoroughly investigated to ensure its safety for use in humans. Third, the development of new derivatives of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea may lead to the discovery of compounds with improved pharmacological properties. Finally, the use of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is a promising compound with potential therapeutic applications. Its simple synthesis method, high purity level, and diverse pharmacological activities make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea and its potential as a therapeutic agent.
合成法
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using a simple and efficient method, which involves the reaction of 2-fluoroaniline and 4-pyridinecarboxaldehyde with thiourea in the presence of a catalyst. The resulting product is a white crystalline solid with a high purity level. The synthesis of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been optimized to yield high quantities of the compound, making it readily available for scientific research.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERLXUZOIIQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983865 |
Source


|
| Record name | N-(2-Fluorophenyl)-N'-[(pyridin-4-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6526-84-7 |
Source


|
| Record name | N-(2-Fluorophenyl)-N'-[(pyridin-4-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)




![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)

![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)
